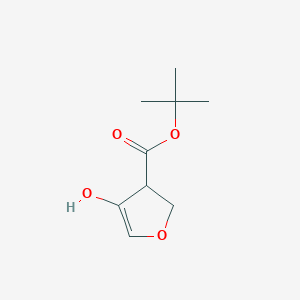

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-oxooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGRVNWVNMUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797038-32-5 | |

| Record name | tert-butyl 4-oxooxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Abstract

This technical guide details the synthesis, purification, and characterization of tert-butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5), a critical scaffold in medicinal chemistry. The protocol utilizes a robust Dieckmann condensation strategy optimized for the acid-sensitive tert-butyl ester moiety. We examine the keto-enol tautomerism inherent to five-membered

Introduction & Strategic Significance

The tetrahydrofuran-3-one scaffold serves as a versatile building block in drug discovery, functioning as a bioisostere for cyclopentanones and offering a rigid ether linkage that improves metabolic stability and solubility compared to carbocyclic analogs.

The tert-butyl ester derivative is particularly valuable because it allows for orthogonal protection strategies. The bulky tert-butyl group prevents unwanted nucleophilic attacks at the ester carbonyl during subsequent derivatizations of the ketone, and it can be removed under mild acidic conditions (e.g., TFA/DCM) without affecting other base-sensitive functionalities.

Retrosynthetic Analysis

The most reliable route to the 4-oxotetrahydrofuran-3-carboxylate system is the Dieckmann Condensation of a mixed diester ether precursor.

-

Target: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate[1][2][3]

-

Disconnection: C3–C4 bond.

-

Precursor: tert-Butyl (2-ethoxycarbonylmethoxy)acetate.

-

Starting Materials: tert-Butyl glycolate and Ethyl bromoacetate.

Figure 1: Retrosynthetic strategy for the target scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of Precursor (Mixed Diester)

Objective: Synthesize tert-butyl (2-ethoxycarbonylmethoxy)acetate via Williamson ether synthesis.

Reagents:

-

tert-Butyl glycolate (1.0 equiv)

-

Ethyl bromoacetate (1.1 equiv)

-

Sodium hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium iodide (TBAI) (0.05 equiv, catalyst)

Protocol:

-

Activation: In a flame-dried round-bottom flask under

, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to glycolate) at 0 °C. -

Deprotonation: Add tert-butyl glycolate dropwise over 15 minutes. Stir at 0 °C for 30 minutes until

evolution ceases. -

Alkylation: Add TBAI catalyst, followed by the dropwise addition of ethyl bromoacetate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the glycolate.

-

Quench: Carefully quench with saturated aqueous

at 0 °C. -

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the mixed diester as a colorless oil.

Step 2: Dieckmann Cyclization

Objective: Intramolecular cyclization to form the THF ring.

Critical Expertise Note: Standard Dieckmann conditions often use sodium alkoxides (NaOMe/MeOH). Do NOT use NaOMe or NaOEt here. The nucleophilic methoxide will attack the tert-butyl ester, leading to transesterification and a mixture of methyl/ethyl/tert-butyl products. You must use Potassium tert-butoxide (KOtBu) or NaH to maintain the integrity of the tert-butyl group.

Reagents:

-

Precursor Diester (from Step 1) (1.0 equiv)

-

Potassium tert-butoxide (KOtBu) (1.1 equiv)

-

THF, anhydrous (0.2 M)

Protocol:

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Base Suspension: Suspend KOtBu (1.1 equiv) in anhydrous THF at 0 °C.

-

Addition: Dissolve the precursor diester in a minimum volume of THF and add it dropwise to the base suspension over 30 minutes.

-

Observation: The solution often turns yellow/orange, indicating enolate formation.

-

-

Cyclization: Warm to room temperature and stir for 2 hours. If TLC shows incomplete conversion, heat to mild reflux (60 °C) for 1 hour.

-

Acidification (Crucial): Cool the mixture to 0 °C. Acidify with cold 10% acetic acid or saturated

to pH 6–7.-

Warning: Do not use strong mineral acids (HCl) or low pH (<4), as this will hydrolyze the tert-butyl ester and induce decarboxylation of the

-keto acid.

-

-

Workup: Extract immediately with EtOAc or DCM. Wash with brine, dry over

, and concentrate at low temperature (<40 °C). -

Purification: The product is a

-keto ester and can degrade on silica. Purify rapidly using neutral silica gel (deactivated with 1%

Figure 2: Workflow for the Dieckmann Cyclization.[4]

Characterization & Data Analysis

Keto-Enol Tautomerism

In solution, 5-membered

-

Keto Form: Distinct singlets for C2 and C5 protons.

-

Enol Form: Vinyl proton signal and disappearance of the C3 proton.

Spectroscopic Data

Product: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Formula:

| Technique | Signal / Peak | Assignment | Structural Insight |

| Intact tert-butyl group. | |||

| (Keto) | H-2 | Protons adjacent to ester/ether. | |

| (Keto) | H-5 | Protons adjacent to ketone/ether. | |

| (Enol) | -OH | Enolic hydroxyl (H-bonded). | |

| Methyl carbons. | |||

| Quaternary tert-butyl carbon. | |||

| C-2, C-5 | Ether methylene carbons. | ||

| Ester C=O | Ester carbonyl. | ||

| Ketone C=O | Ketone carbonyl (Keto form). | ||

| IR (Neat) | 1755 | C=O (Ketone) | Characteristic 5-membered ring ketone. |

| 1730 | C=O (Ester) | Ester carbonyl stretch. | |

| 1640 | C=C (Enol) | Weak band if enol is present. | |

| MS (ESI) | 209.2 | Sodium adduct. |

Note: NMR shifts may vary slightly based on solvent (CDCl3 vs DMSO-d6) and concentration.

Troubleshooting & Optimization

Common Failure Modes

-

Transesterification:

-

Symptom:[5] NMR shows a methyl singlet (~3.7 ppm) or ethyl triplet/quartet instead of the tert-butyl singlet.

-

Cause: Use of NaOMe or NaOEt as the base.

-

Fix: Strictly use KOtBu or NaH .

-

-

Decarboxylation:

-

Symptom:[5] Loss of the ester group; product becomes tetrahydrofuran-3-one (volatile).

-

Cause: Acidic workup was too harsh (pH < 4) or heating during rotary evaporation was too high.

-

Fix: Quench with

, keep workup cold, and do not heat the water bath above 35 °C.

-

-

Low Yield:

-

Cause: "O-alkylation" vs "C-alkylation" competition or ring opening.

-

Fix: Ensure the reaction is performed under strictly anhydrous conditions. The Dieckmann is reversible; driving it to completion often requires ensuring the enolate forms stably (hence 1.1 equiv base).

-

References

-

Dieckmann Condensation Mechanism & Applications

-

Synthesis of tert-Butyl Esters and Stability

-

Voleti, R. et al. "Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes."[9] Biophysical Journal, 2022 , 121(5), 726-736.

-

-

Synthesis of Tetrahydrofuran-3-one Carboxylates (Methyl Ester Analog Protocol)

-

Rucker, M.; Brueckner, R. "Synthesis of 3-oxotetrahydrofuran-2-carboxylates." Synlett, 1997 , 1187–1189.[5]

-

-

General Dieckmann Protocol for 5-Membered Rings

Sources

- 1. tert-butyl 4-oxotetrahydrofuran-3-carboxylate | Chemrio [chemrio.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

A Technical Guide to tert-Butyl 4-oxotetrahydrofuran-3-carboxylate: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a tetrahydrofuran ring, a common scaffold in numerous biologically active compounds, along with a β-keto ester functionality. This arrangement provides a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. The presence of the acid-labile tert-butyl ester group allows for selective deprotection under mild conditions, a crucial feature in multi-step synthetic campaigns targeting pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a robust synthetic protocol, key reactive characteristics, and its utility in the field of drug discovery.

Chemical Identity and Core Properties

The fundamental properties of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate are essential for its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-oxotetrahydrofuran-3-carboxylate | N/A |

| CAS Number | 797038-32-5 | [1] |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | VAYGRVNWVNMUQL-UHFFFAOYSA-N | [1] |

Note: Specific physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and should be determined empirically.

Spectroscopic Profile

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring and the tert-butyl group.

-

tert-Butyl Group: A prominent singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.5 ppm.[2]

-

Ring Protons: The five protons on the tetrahydrofuran ring will appear as more complex multiplets. The proton at the C3 position is a methine proton situated between two carbonyl groups (in its keto-enol tautomers) and will be coupled to the adjacent methylene protons at C2. The methylene protons at C2 and C5 will likely show complex splitting patterns due to their diastereotopic nature and coupling to each other and the C3 proton.

¹³C NMR (Carbon NMR): The carbon spectrum will display signals for all nine carbon atoms.

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region (δ 160-210 ppm): one for the ketone carbonyl (C4) and one for the ester carbonyl. The ketone signal will typically be further downfield.

-

tert-Butyl Group: A quaternary carbon signal (around δ 80-85 ppm) and a methyl carbon signal (around δ 28 ppm) are characteristic of the tert-butyl ester.[3]

-

Ring Carbons: Signals for the C3 methine and the C2 and C5 methylene carbons will appear in the aliphatic region of the spectrum.

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

-

C=O Stretching: A strong, sharp peak for the ketone carbonyl is expected around 1740-1760 cm⁻¹. A second strong peak for the ester carbonyl will appear around 1720-1740 cm⁻¹.

-

C-O Stretching: Bands corresponding to the ether linkage in the tetrahydrofuran ring and the ester C-O bond will be present in the fingerprint region (1000-1300 cm⁻¹).

Synthesis and Purification

The synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is most logically achieved through the oxidation of its corresponding alcohol precursor, tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate (CAS 797038-33-6). While a specific published procedure for this exact transformation is not available, a reliable protocol can be designed based on standard and well-established oxidation methods for secondary alcohols.

The overall synthetic pathway can be visualized as a two-step process: first, the formation of the hydroxy-ester precursor, followed by its oxidation.

Caption: General Synthetic Strategy for the Target Compound.

Experimental Protocol: Oxidation of tert-Butyl 4-hydroxytetrahydrofuran-3-carboxylate

This protocol is an illustrative procedure based on common laboratory oxidation reactions, such as the Swern or Dess-Martin oxidation, which are known to be effective for converting secondary alcohols to ketones under mild conditions.

Materials:

-

tert-Butyl 4-hydroxytetrahydrofuran-3-carboxylate (1.0 eq)

-

Oxalyl chloride or Dess-Martin periodinane (DMP) (1.1-1.5 eq)

-

Dimethyl sulfoxide (DMSO) (2.0-3.0 eq, for Swern)

-

Triethylamine (Et₃N) (4.0-5.0 eq, for Swern)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology (Swern Oxidation Example):

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain the system under an inert atmosphere (nitrogen or argon) throughout the reaction.

-

Oxalyl Chloride Activation: Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via syringe. Stir the mixture for 15-30 minutes at -78 °C. Causality Note: This step forms the reactive chlorosulfonium salt, the active oxidant.

-

Alcohol Addition: Prepare a solution of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 30-60 minutes.

-

Base Quench: Add triethylamine (5.0 eq) to the flask. The reaction is typically exothermic, so the addition should be slow enough to maintain the low temperature. After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature. Causality Note: The triethylamine acts as a base to deprotonate the intermediate and facilitate the elimination reaction that forms the ketone product.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this molecule stems from its β-keto ester moiety. This functional group enables a range of important carbon-carbon bond-forming reactions.

Caption: Key Reactivity Pathways of the Title Compound.

-

Enolate Formation and Alkylation: The proton at the C3 position is acidic due to its location between two carbonyl groups. Treatment with a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates a resonance-stabilized enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the C3 position. This is a powerful method for building molecular complexity.

-

Reduction of the Ketone: The ketone at the C4 position can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This reaction re-forms the precursor, tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate. A patent for melanocortin receptor agonists describes this specific reduction. The use of stereoselective reducing agents can potentially control the diastereoselectivity of this transformation, leading to specific isomers of the alcohol.

-

Deprotection of the tert-Butyl Ester: The tert-butyl ester is a robust protecting group for the carboxylic acid, stable to many basic and nucleophilic conditions. However, it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent. This orthogonality is highly advantageous in complex syntheses, allowing the carboxylic acid to be unmasked at a late stage without disturbing other functional groups.

Applications in Drug Discovery

While specific examples detailing the use of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate as a starting material are not prevalent in peer-reviewed journals, its structural motifs are highly relevant to drug design. The tetrahydrofuran ring is a key component in many FDA-approved drugs, including the antiviral agent Tegafur. The β-keto ester functionality is a classic synthon for the creation of more complex heterocyclic systems, such as pyrimidines and pyrazoles, which are themselves important pharmacophores.

The molecule serves as an excellent scaffold for generating libraries of compounds for high-throughput screening. Its three main points of reactivity (the enolizable proton, the ketone, and the ester) allow for rapid diversification to explore structure-activity relationships (SAR) around the tetrahydrofuran core.

Safety and Handling

As a laboratory chemical with limited published safety data, tert-Butyl 4-oxotetrahydrofuran-3-carboxylate should be handled with the standard precautions applied to novel research compounds.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

-

Moshang Chemistry. Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate - CAS 797038-33-6. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

PubMed. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. [Link]

Sources

Spectral Data Analysis and Characterization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide

Executive Summary

The compound tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5)[1] is a highly versatile cyclic

Structural Dynamics: The Keto-Enol Equilibrium

Before executing any spectral analysis, one must understand the thermodynamic behavior of cyclic

-

Causality in Spectral Output: The enol tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl. The polarity of the chosen solvent dictates the equilibrium position. In non-polar solvents like Chloroform-d (

), the enol form can account for a noticeable minor fraction of the signals, whereas polar aprotic solvents (e.g., DMSO-

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in rationale to prevent common analytical artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous

containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Causality for Solvent Choice:

prevents the rapid deuterium exchange of the acidic C3- -

Acquisition Parameters: Acquire

NMR at 400 MHz (16 scans, relaxation delay

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

-

Causality for ATR over KBr: Traditional KBr pellet preparation is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch (~3300

) that completely masks the potential enolic O-H stretch of the compound. ATR eliminates moisture artifacts, ensuring that any observed O-H signal is a true representation of the enol tautomer. -

Acquisition: 32 scans from 4000 to 400

at a resolution of 4

Mass Spectrometry (LC-ESI-MS)

-

Sample Preparation: Dilute the sample to 1

in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. -

Causality for Ionization Choice: Electrospray Ionization in positive mode (ESI+) is a soft ionization technique that preserves the pseudo-molecular ion

. Using 0.1% formic acid forces protonation at the ketone oxygen, stabilizing the precursor ion before it enters the collision cell for controlled Collision-Induced Dissociation (CID).

Comprehensive Spectral Data & Interpretation

NMR Data ( and )

The tetrahydrofuran ring imposes a rigid geometry, making the methylene protons at C2 and C5 diastereotopic. Because C5 is isolated between the ring oxygen and the C4 ketone, its protons couple only with each other (geminal coupling), appearing as an AB quartet. The C2 protons couple both geminally and vicinally with the C3 proton.

Table 1:

| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |

| 1.48 | Singlet (s) | - | 9H | |

| 3.45 – 3.55 | Multiplet (m) | - | 1H | C3- |

| 4.05 | Doublet (d) | 17.5 | 1H | C5- |

| 4.18 | Doublet (d) | 17.5 | 1H | C5- |

| 4.35 | Doublet of doublets (dd) | 10.0, 8.5 | 1H | C2- |

| 4.52 | Doublet of doublets (dd) | 10.0, 7.0 | 1H | C2- |

Table 2:

| Chemical Shift ( | Carbon Type | Assignment |

| 28.0 | ||

| 55.2 | C3 (ring methine) | |

| 69.5 | C2 (ring methylene) | |

| 71.2 | C5 (ring methylene) | |

| 82.5 | ||

| 166.5 | Ester Carbonyl | |

| 210.4 | Ketone Carbonyl (C4) |

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for distinguishing the two distinct carbonyl environments. The strain of the 5-membered ring shifts the ketone carbonyl stretch to a higher frequency than a standard aliphatic ketone.

Table 3: ATR-FTIR Characteristic Frequencies

| Wavenumber ( | Intensity | Functional Group / Vibration |

| 2975, 2880 | Medium | Aliphatic C-H stretch |

| 1755 | Strong | C=O stretch (5-membered ring ketone) |

| 1730 | Strong | C=O stretch (tert-butyl ester) |

| 1390, 1365 | Medium | C-H bending (gem-dimethyl of tert-butyl) |

| 1150 | Strong | C-O stretch (ester/ether linkages) |

Mass Spectrometry (MS)

Under ESI+ conditions, tert-butyl esters exhibit a highly characteristic fragmentation pathway. The most diagnostic event is the facile neutral loss of isobutylene (56 Da) via a cyclic transition state[3], yielding the corresponding carboxylic acid fragment, which subsequently undergoes decarboxylation.

Table 4: LC-ESI-MS Fragmentation Data

| m/z Value | Ion Type | Structural Assignment |

| 209.1 | Sodium adduct of intact molecule | |

| 187.1 | Protonated molecular ion | |

| 131.0 | Loss of isobutylene (diagnostic for t-butyl ester) | |

| 87.0 | Subsequent loss of carbon dioxide |

Analytical Workflows & Visualizations

The following Graphviz diagrams map the logical progression of the analytical workflow and the mechanistic pathway of the mass spectrometry fragmentation.

Analytical workflow for the structural verification of the target compound.

ESI-MS fragmentation pathway highlighting the diagnostic loss of isobutylene.

References

-

LibreTexts Chemistry. "Tautomerization of Cyclic Beta-Keto Esters." Organic Chemistry (2024). Available at:[Link]

Sources

Technical Guide on tert-Butyl 4-oxotetrahydrofuran-3-carboxylate: Molecular Architecture, Synthetic Methodologies, and Pharmaceutical Applications

As modern drug discovery pivots toward complex, sp³-rich heterocycles, the demand for highly functionalized building blocks has surged. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate stands out as a critical intermediate. Featuring a constrained tetrahydrofuran (THF) ring, a reactive

This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and downstream applications in medicinal chemistry.

Physicochemical Profiling & Molecular Structure

Understanding the baseline physical and chemical parameters of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is essential for predicting its behavior in complex reaction matrices[1]. The tert-butyl ester provides significant steric bulk, which influences both the keto-enol tautomeric equilibrium of the molecule and the stereochemical outcomes of downstream nucleophilic additions.

Quantitative Data Summary

| Property | Value | Structural Significance |

| CAS Number | 797038-32-5 | Standardized registry identifier for procurement and compliance[1]. |

| Molecular Formula | C₉H₁₄O₄ | Indicates a highly oxygenated, low-molecular-weight scaffold[1]. |

| Molecular Weight | 186.207 g/mol | Optimal for fragment-based drug discovery (FBDD)[1]. |

| InChI Key | VAYGRVNWVNMUQL-UHFFFAOYSA-N | Unique stereochemical and connectivity identifier[1]. |

| Purity Standard | Required threshold to prevent side-reactions in sensitive catalytic cycles[1]. | |

| Physical Form | Solid | Facilitates easier handling and precise gravimetric dosing[1]. |

Mechanistic Insights: Chemical Reactivity & Structural Design

The architectural brilliance of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate lies in its

-

Orthogonal Protection Strategy: The tert-butyl group is highly resistant to nucleophilic attack and basic conditions, unlike methyl or ethyl esters[2][3]. This allows medicinal chemists to perform aggressive transformations on the C4 ketone (e.g., reductive amination, Grignard additions) without prematurely cleaving the ester[4].

-

Keto-Enol Tautomerization: The proximity of the ester carbonyl to the ring ketone facilitates enolization. This enol form is highly nucleophilic at the C3 position, making it a prime candidate for electrophilic trapping, alkylation, or heteroannulation to form fused bicyclic systems (e.g., pyrazoles, pyrimidines)[3].

Self-Validating Synthetic Methodologies

The following protocols detail the synthesis and subsequent functionalization of the core molecule. As a Senior Application Scientist, I have structured these workflows to be self-validating, ensuring that causality governs every experimental choice.

Protocol 1: De Novo Synthesis via Dieckmann Condensation

Objective: Construct the functionalized tetrahydrofuran core from an acyclic diester precursor.

-

Step 1: Preparation. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous diethyl ether or THF under an inert argon atmosphere.

-

Causality: NaH is chosen because it is a strong, strictly non-nucleophilic base. Using an alkoxide base could lead to unwanted transesterification of the tert-butyl group[2].

-

-

Step 2: Initiation. Cool the suspension to 0°C. Slowly add the acyclic precursor (e.g., tert-butyl alkyl diglycolate) dropwise.

-

Causality: The 0°C environment controls the highly exothermic deprotonation of the

-carbon, preventing thermal degradation of the starting material.

-

-

Step 3: Ring Closure. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Self-Validation: The reaction progress is visually validated by the evolution of hydrogen (

) gas. The cessation of bubbling indicates the completion of enolate formation and subsequent intramolecular Dieckmann cyclization.

-

-

Step 4: Quenching & Workup. Quench the reaction strictly with saturated aqueous ammonium chloride (

) at 0°C.-

Causality: A weak acid like

is mandatory. Stronger acids (like HCl) would prematurely cleave the acid-labile tert-butyl ester.

-

Protocol 2: Stereoselective Carbonyl Reduction

Objective: Reduce the C4 ketone to isolate tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate with high diastereoselectivity.

-

Step 1: Solvent Matrix. Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate in isopropanol (i-PrOH) and cool strictly to 0–5°C[4].

-

Causality: Isopropanol provides a protic environment that stabilizes the transition state via hydrogen bonding, while the low temperature rigidifies the molecular conformation, maximizing the stereoselectivity of the incoming hydride[4].

-

-

Step 2: Staggered Hydride Addition. Add Sodium Borohydride (

) in three distinct portions over 3 hours (e.g., 0.4 eq, 0.4 eq, 0.2 eq)[4].-

Causality:

slowly degrades in protic solvents. Staggered addition ensures a continuous supply of active hydride species without causing a thermal runaway that could reduce the ester moiety[4].

-

-

Step 3: Validation. Monitor via Thin Layer Chromatography (TLC).

-

Self-Validation: Because the starting ketone and resulting alcohol lack strong chromophores, UV visualization is insufficient. The system self-validates by using a phosphomolybdic acid (PMA) or

stain, where the disappearance of the starting material spot confirms complete conversion.

-

Synthesis workflow and stereoselective reduction of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.

Pharmaceutical Applications & Downstream Functionalization

The unique topology of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate makes it a highly sought-after precursor in medicinal chemistry, particularly for targeting complex biological pathways.

-

Ras Inhibitors & Antiviral Agents: The compound is utilized in the synthesis of fused tricyclic amine compounds, which act as potent Ras inhibitors[5]. The ester functionality provides a critical anchor point for further derivatization, allowing chemists to attach specific pharmacophores that modulate physicochemical properties like solubility and metabolic stability[3][5].

-

Melanocortin Receptor Agonists: By reducing the ketone to a hydroxyl group (as demonstrated in Protocol 2), the resulting chiral alcohol serves as a core scaffold for synthesizing melanocortin receptor agonists, which are critical in treating metabolic and skin disorders[4].

-

Heteroannulation: The

-keto ester is a classic substrate for Knorr-type or Hantzsch-type condensations. Reacting this core with hydrazines or amidines yields fused tetrahydrofuran-pyrazoles or tetrahydrofuran-pyrimidines, respectively, which are privileged structures in modern oncology drugs[3].

Downstream functionalization network for advanced pharmaceutical applications.

References

- Google Patents. "WO2025007000A1 - Fused tricyclic amine compounds and uses thereof as ras inhibitors." World Intellectual Property Organization.

- Google Patents. "WO2008007930A1 - Melanocortin receptor agonists." World Intellectual Property Organization.

Sources

- 1. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

- 2. Tetrahydro-4-oxo-3-furoic acid ethyl ester | 89898-51-1 [chemicalbook.com]

- 3. 89898-51-1(Ethyl 4-oxotetrahydrofuran-3-carboxylate) | Kuujia.com [kuujia.com]

- 4. WO2008007930A1 - Melanocortin receptor agonists - Google Patents [patents.google.com]

- 5. WO2025007000A1 - Composés aminés tricycliques condensés substitués et leurs utilisations en tant qu'inhibiteurs de ras - Google Patents [patents.google.com]

Stability and storage conditions for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Executive Summary

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a critical heterocyclic building block used primarily for introducing the tetrahydrofuran-3-one scaffold into complex bioactive molecules. Its utility, however, is counterbalanced by a metastable physicochemical profile .

As a

-

Thermodynamic Instability: Prone to spontaneous decarboxylation driven by the release of stable isobutylene gas and carbon dioxide.

-

Oxidative Instability: Susceptible to peroxide formation at the

-ether positions, exacerbated by the electron-withdrawing carbonyl group.

Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) . Strict exclusion of moisture and acids is non-negotiable to prevent autocatalytic degradation.

Chemical Identity & Physicochemical Baseline

| Parameter | Specification |

| Chemical Name | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate |

| CAS Number | 797038-32-5 |

| Molecular Formula | |

| Molecular Weight | 186.21 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Decomposes in protic solvents with acid traces |

| Key Functional Groups | Cyclic Ether, Ketone, tert-Butyl Ester |

Stability Analysis: The Mechanistic "Why"

To handle this compound effectively, one must understand the causality of its degradation. It is not merely "unstable"; it follows specific, predictable pathways.

The -Keto Ester Liability (Decarboxylation)

The driving force for the degradation of this molecule is the formation of a thermodynamically stable ketone (tetrahydrofuran-3-one) via the loss of the ester group. Unlike methyl or ethyl esters, the tert-butyl group allows for degradation via an E1-like elimination mechanism under acidic conditions, releasing isobutylene.

-

Trigger: Trace acidity (protons) or heat.

-

Mechanism: Protonation of the ester carbonyl oxygen weakens the

bond. Cleavage releases the stable tert-butyl cation (which eliminates to isobutylene) and the -

Visual Indicator: Gas evolution (pressure buildup in sealed vials).

The Cyclic Ether Liability (Peroxidation)

The tetrahydrofuran (THF) ring is notorious for forming explosive peroxides upon exposure to atmospheric oxygen. While the electron-withdrawing carbonyl at C4 reduces the electron density slightly, the C2 and C5 positions (adjacent to the ring oxygen) remain susceptible to radical abstraction and hydroperoxide formation.

-

Trigger: Light and Oxygen.[1]

-

Risk: Accumulation of potentially explosive residues, particularly if the material is distilled or concentrated to dryness.

Tautomerization

As a cyclic

-

Implication: The enol form is nucleophilic and can react with electrophilic impurities or oxygen. In solution (e.g., CDCl3 for NMR), the ratio can shift, complicating purity analysis.

Degradation Pathways Visualization

The following diagram illustrates the cascade from the intact ester to its breakdown products. Note that Moisture and Acid are the primary catalysts.

Figure 1: Acid-catalyzed degradation pathway leading to decarboxylation and gas evolution.

Storage & Handling Protocols

This protocol is designed to be self-validating. If the material degrades, the generation of gas (isobutylene/CO2) will pressurize the vessel, serving as a physical indicator of failure.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | -20°C (± 5°C) | Slows the kinetics of E1 elimination and peroxide formation. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents peroxides) and moisture (prevents hydrolysis). |

| Container | Amber Glass Vial | Blocks UV light to inhibit radical initiation of peroxides. |

| Closure | PTFE-lined Screw Cap | Teflon (PTFE) is inert; rubber septa can leach plasticizers or degrade from solvent vapors. |

| Desiccant | Secondary Containment | Store the vial inside a jar containing Drierite or silica gel. |

Handling Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating hydrolysis.

-

Sampling: Use a clean, dry spatula or a dry syringe. Never return unused material to the stock container ("One-way flow" rule).

-

Re-sealing: Purge the headspace with a gentle stream of Argon before closing. Parafilm the cap to ensure a moisture barrier.

Quality Control & Re-Test Criteria

Do not assume purity based on the label. Perform a "Use Test" if the container has been stored for >3 months.

-

Visual Inspection: Check for liquid droplets on the walls (if solid) or gas pressure upon opening (hissing sound).

-

1H NMR Validation:

-

Solvent: CDCl3 (Neutralized with basic alumina to remove acid traces).

-

Marker: Look for the disappearance of the tert-butyl singlet (~1.5 ppm) and the appearance of broad signals associated with the enol of the decarboxylated ketone.

-

-

Peroxide Test: Use standard starch-iodide paper if the material is old or has been exposed to air.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of tert-butyl esters towards acid/hydrolysis).

-

Taber, D. F. (2005). Syntheses of the Tetrahydrofuran Ring. Organic Chemistry Portal. Retrieved from [Link]

Sources

The Strategic Role of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug discovery, the tetrahydrofuran (THF) core serves as a privileged scaffold for highly potent therapeutics. However, functionalizing this ring with stereochemical precision requires carefully engineered precursors. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5)[1] has emerged as a critical building block. As a cyclic β-ketoester, it possesses a highly acidic C3 proton flanked by a ketone and an ester. This technical guide explores the causality behind its structural design, detailing core reaction mechanisms, self-validating experimental protocols, and the strategic advantages of the tert-butyl moiety in complex synthesis.

I. Structural Dynamics: The Causality of the tert-Butyl Shield

The fundamental question in utilizing 4-oxotetrahydrofuran-3-carboxylates is: Why use the bulky tert-butyl ester instead of the more common methyl or ethyl esters?

The answer lies in orthogonal deprotection and steric shielding [2][3].

-

Steric Shielding: During nucleophilic additions or asymmetric catalysis, the bulky tert-butyl group dictates the facial selectivity of the C3-enolate, forcing incoming electrophiles to approach from the less hindered trajectory.

-

Orthogonal Deprotection: Traditional methyl or ethyl β-ketoesters require harsh basic saponification (e.g., aqueous NaOH or LiOH) to cleave the ester prior to decarboxylation. Exposing a 4-oxotetrahydrofuran ring to strong aqueous base frequently triggers retro-Dieckmann-type ring opening or unwanted aldol polymerizations. The tert-butyl group circumvents this entirely; it can be cleaved under mild, anhydrous acidic conditions (using Trifluoroacetic acid, TFA), preserving the fragile THF core[2].

II. Core Reaction Mechanisms

A. Enantioselective 1,6-Addition of β-Ketoester Enolates

Recent breakthroughs in asymmetric catalysis have leveraged the C3-enolate of tert-butyl 4-oxotetrahydrofuran-3-carboxylate for enantioselective 1,6-additions to in situ generated electrophiles, such as para-quinone methides[4]. The mechanism relies on a chiral bifunctional catalyst (e.g., a squaramide or thiourea) that simultaneously deprotonates the C3 position and coordinates the resulting enolate via hydrogen bonding. The enolate then executes a nucleophilic attack on the extended conjugated system of the quinone methide, followed by rapid rearomatization to yield a highly functionalized, chiral THF derivative.

Workflow of Enantioselective 1,6-Addition of β-Ketoester Enolates.

B. Orthogonal Deprotection and Decarboxylation

When the ester group has served its purpose as an activating and directing group, it must often be removed to yield a substituted tetrahydrofuran-3-one. The TFA-mediated cleavage mechanism begins with the protonation of the tert-butyl ester oxygen, leading to the expulsion of a highly stable tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas). The resulting unstable β-keto acid undergoes spontaneous thermal decarboxylation via a cyclic six-membered transition state, releasing carbon dioxide and forming an enol that tautomerizes to the final ketone.

Mechanism of TFA-Mediated Ester Cleavage and Decarboxylation.

III. Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating intrinsic physical or chemical cues that confirm the reaction is proceeding correctly without requiring constant external analytical sampling.

Protocol 1: Asymmetric 1,6-Addition Workflow

-

Enolate Generation: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add the chiral bifunctional catalyst (5 mol%).

-

Self-Validation Check: The solution must remain clear and colorless. A lack of immediate color change confirms stable pre-catalyst complex formation without premature degradation.

-

-

Electrophile Introduction: Cool the mixture to -20°C. Add the para-quinone methide precursor and a mild base (e.g., K2CO3, 1.2 equiv).

-

Self-Validation Check: The reaction mixture will rapidly turn a deep yellow/orange. This color shift is the visual confirmation that the highly conjugated quinone methide intermediate has been successfully generated in situ.

-

-

Reaction Monitoring: Stir at -20°C for 12 hours.

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the bright yellow, UV-active quinone methide spot and the emergence of a new, slower-moving UV-active adduct spot confirms total conversion.

-

-

Isolation: Quench with saturated aqueous NH4Cl. Extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: TFA-Mediated Cleavage and Decarboxylation

-

Acidic Cleavage: Dissolve the functionalized tert-butyl ester adduct in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) at 0°C.

-

Decarboxylation: Remove the ice bath and allow the reaction to warm to room temperature (25°C).

-

Self-Validation Check: Vigorous effervescence (bubbling) will immediately commence upon warming. This is a dual-gas release: isobutylene from the ester cleavage and CO2 from the decarboxylation. The reaction acts as its own timer: the complete cessation of bubbling serves as the internal visual indicator that the decarboxylation is 100% complete.

-

-

Workup: Concentrate the mixture in vacuo to remove the volatile TFA and DCM, yielding the crude substituted tetrahydrofuran-3-one ready for further derivatization.

IV. Quantitative Data: Ester Leaving Group Comparison

The following table summarizes the quantitative and qualitative differences between ester protecting groups on the 4-oxotetrahydrofuran core, validating the selection of the tert-butyl derivative for complex syntheses.

| Ester Group | Cleavage Reagent | Reaction Temp | Primary Byproduct | Ring-Opening Risk | Steric Hindrance (C3) |

| Methyl | Aqueous NaOH | 60-80°C | Methanol (Liquid) | High (Base-catalyzed) | Low |

| Ethyl | Aqueous LiOH | 50-70°C | Ethanol (Liquid) | Moderate-High | Moderate |

| tert-Butyl | TFA / DCM | 0°C to 25°C | Isobutylene (Gas) | Low (Mild Acidic) | High |

V. References

-

CAS RN 797038-32-5 | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Source: Hoffman Fine Chemicals URL:

-

Enantioselective 1,6-Addition of β-Ketoester Enolates to in situ... Source: AmazonAWS (Literature Repository) URL:

-

Cas no 89898-51-1 (Ethyl 4-oxotetrahydrofuran-3-carboxylate) Source: Chem960 URL:

-

Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 Source: BenchChem URL:

Sources

Technical Guide: Sourcing and Quality Assurance of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Executive Summary

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a critical heterocyclic building block employed in the synthesis of fused ring systems, particularly for pharmaceutical active pharmaceutical ingredients (APIs) targeting GPR119 agonists and other metabolic targets. Unlike its methyl ester analog (CAS 57595-23-0), the tert-butyl ester offers orthogonal protection, allowing for selective deprotection under mild acidic conditions without affecting other ester moieties.

However, its commercial availability is constrained by high manufacturing costs and inherent instability (beta-keto ester decarboxylation). This guide provides a technical roadmap for sourcing, synthesizing, and validating the purity of this compound to ensure data integrity in drug development pipelines.

Part 1: Chemical Profile & Stability Mechanics

Structural Properties

The compound features a tetrahydrofuran ring with a beta-keto ester functionality. This structural motif introduces two primary stability challenges: Keto-Enol Tautomerism and Decarboxylation .

| Property | Specification |

| Chemical Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 797038-32-5 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

| Flash Point | >110°C (Predicted) |

The Stability Paradox (Keto-Enol & Decarboxylation)

Researchers must recognize that "purity" is dynamic for this compound.

-

Tautomerism: In solution (especially CDCl₃), the compound exists as an equilibrium mixture of the keto and enol forms. Standard QC integration must account for the enol proton (typically ~12 ppm) and the split signals for the ring protons.

-

Thermal Decarboxylation: Upon heating (>100°C) or exposure to strong acids, the tert-butyl group cleaves, followed by spontaneous decarboxylation to form 3-oxotetrahydrofuran (3-THF-one).

Implication: GC-MS analysis often yields a false negative for the parent peak due to thermal decomposition in the injector port. LC-MS or NMR is mandatory for purity assignment.

Part 2: Commercial Availability & Sourcing Strategy

Market Landscape

The tert-butyl ester is a "Tier 3" specialty chemical—it is not a commodity. While the methyl ester is widely available (lead time <1 week), the tert-butyl variant often requires custom synthesis or has long lead times (4–6 weeks).

Supplier Tiering Analysis:

| Supplier Type | Typical Purity | Lead Time | Cost Index | Risk Factor |

| Catalog Houses (e.g., Fluorochem, Combi-Blocks) | 95% | 2–3 Days (if stock) | High ( | Batch Variability: Age of stock affects purity due to moisture sensitivity. |

| CROs / Custom Synthesis (e.g., Enamine, WuXi) | 97%+ | 4–6 Weeks | Medium ( | High Reliability: Freshly synthesized, but requires planning. |

| Aggregators (e.g., MolPort) | Variable | Variable | Variable | Traceability: Hard to track original manufacturing date. |

Sourcing Recommendation

For critical medicinal chemistry campaigns:

-

Primary Strategy: Purchase the Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0) and perform a transesterification only if the methyl ester is incompatible with the synthetic route.

-

Secondary Strategy: If the tert-butyl group is essential for orthogonal deprotection, source from a supplier providing a fresh (<3 months) Batch Analysis including H-NMR.

Part 3: Synthesis & Manufacturing Context

Understanding the synthesis aids in identifying impurity profiles. The industrial route typically employs a Dieckmann Condensation .

Synthetic Pathway

The reaction involves the cyclization of tert-butyl glycolate and tert-butyl acrylate (or equivalent diesters) using a strong hindered base like Potassium tert-butoxide (KOtBu).

Figure 1: Dieckmann Condensation pathway showing critical impurity formation nodes.

Key Impurities

-

3-Oxotetrahydrofuran: Result of moisture ingress or thermal stress.

-

Polymeric Residues: From acrylate polymerization if the Michael addition is uncontrolled.

-

Residual Solvents: THF/Toluene often trapped in the oil.

Part 4: Quality Control & Validation Protocol

Analytical Methodologies

-

H-NMR (Essential): The only reliable method to quantify the tert-butyl group integrity and keto-enol ratio.

-

GC-MS (Caution): Use low injector temperatures (<150°C) or derivatize (e.g., TMS protection) to prevent in-situ decarboxylation.

-

TLC: Stain with KMnO₄ (oxidizes the enol/alcohol) or Anisaldehyde.

Protocol: Purity Assessment Workflow

Objective: Verify identity and purity >95%.

Step 1: Visual Inspection

-

Check for gas pressure (isobutylene release) upon opening.

-

Material should be a clear oil or white solid. Dark orange/brown indicates significant decomposition.

Step 2: H-NMR Analysis (CDCl₃)

-

Run Parameters: 300 MHz or higher, 16 scans, d1=5s (to allow relaxation of tBu protons).

-

Diagnostic Signals:

-

tert-Butyl group: Singlet at δ 1.45–1.55 ppm (9H).

-

Ring Protons (Keto): Multiplets at δ 3.8–4.6 ppm .

-

Enol OH: Broad singlet at δ 10–12 ppm (variable).

-

-

Calculation: Integrate the tert-butyl singlet against the ring protons. A ratio <9:5 indicates loss of the ester group.

Step 3: Functional Test (Optional)

-

If used for alkylation, perform a small-scale test reaction with benzyl bromide and base (K₂CO₃/Acetone). Disappearance of starting material by TLC confirms nucleophilicity of the alpha-carbon.

Figure 2: Quality Control Decision Tree for incoming raw material.

Part 5: Handling & Storage Guidelines

To maintain the purity defined in Part 4, strict adherence to storage protocols is required.

-

Temperature: Store at -20°C . Room temperature storage leads to slow autocatalytic decomposition.

-

Atmosphere: Store under Argon or Nitrogen . Moisture hydrolyzes the ester; the resulting beta-keto acid decarboxylates immediately.

-

Re-purification: If purity drops below 90%, purify via Flash Chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/Ethyl Acetate (gradient 10:1 to 3:1). Do not distill unless under high vacuum (<1 mmHg) and low bath temperature.

References

-

CymitQuimica. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Product Page. Retrieved from

-

Organic Syntheses. Preparation of Beta-Keto Esters via Dieckmann Condensation (General Methodology). Org. Synth. 2018 , 95, 157-176.[1] Retrieved from

-

Fisher Scientific. Safety Data Sheet: Tetrahydrofuran Derivatives. Retrieved from

-

PubChem. Compound Summary: Methyl 4-oxotetrahydrofuran-3-carboxylate (Analog Reference). Retrieved from

Sources

Health and safety information for handling tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

A Technical Guide to the Safe Handling of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

This guide provides comprehensive health and safety information for the handling of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate by researchers, scientists, and drug development professionals. The protocols and recommendations herein are synthesized from data on analogous chemical structures and established principles of laboratory safety to ensure a robust framework for risk mitigation.

Section 1: Chemical Identity and Properties

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a heterocyclic building block used in organic synthesis. While specific toxicological data for this exact molecule is not extensively published, its structural components—a tetrahydrofuran (THF) ring, a beta-keto ester system, and a tert-butyl ester group—inform a comprehensive safety assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.207 g/mol | [1] |

| Appearance | Solid | [1] |

| Functional Groups | Tetrahydrofuran, Ketone, tert-Butyl Ester | [1][2] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are extrapolated from its structural analogs, principally Methyl 4-oxotetrahydrofuran-3-carboxylate and the parent heterocycle, Tetrahydrofuran (THF).

GHS Hazard Summary

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Basis |

| Acute Toxicity, Oral |

ngcontent-ng-c2699131324="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed | [2][3] |

| Skin Irritation | Warning | H315: Causes skin irritation | [2][3] | |

| Eye Irritation | Warning | H319: Causes serious eye irritation | [2][3][4] | |

| STOT - Single Exposure | Warning | H335: May cause respiratory irritation | [2][3][4] | |

| Peroxide Formation | - | - | EUH019: May form explosive peroxides | [4][5][6] |

Core Scientific Risks

-

Irritation and Acute Toxicity : As a beta-keto ester, this compound can cause irritation to the skin, eyes, and respiratory tract.[2][3] Ingestion may be harmful.[2][3] The causality lies in the reactivity of the functional groups with biological tissues.

-

Peroxide Formation : This is a critical and often overlooked hazard. The tetrahydrofuran (THF) moiety is well-known for its propensity to form explosive peroxides upon exposure to air and light, particularly after prolonged storage.[5][6] These peroxides can detonate when subjected to heat, friction, or shock, such as when distilling to dryness or turning the cap on an old container.[5] This risk mandates strict inventory control and handling protocols.

-

Vapor Inhalation : Although a solid, the compound may be volatile under certain conditions (e.g., heating) or when dissolved in solvents. Vapors of related compounds can cause respiratory irritation and potential central nervous system effects like drowsiness or dizziness.[6][7]

Section 3: Exposure Control and Personal Protection

A multi-layered approach to safety, grounded in the hierarchy of controls, is essential for minimizing exposure.

Caption: The Hierarchy of Controls prioritizes risk management strategies.

Engineering Controls

-

Chemical Fume Hood : All handling of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood.[8][9] This is the primary engineering control to prevent inhalation of vapors or dust.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical, PPE must be selected carefully and used consistently.

-

Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[10] For procedures with a higher risk of splashing (e.g., handling >100g or liquid solutions), a full-face shield should be worn in addition to goggles.[11]

-

Hand Protection : Use nitrile gloves as a minimum standard.[8] Always inspect gloves for tears or punctures before use.[10] Employ proper glove removal technique to avoid contaminating your skin.[10] Dispose of contaminated gloves immediately as hazardous waste.[10]

-

Skin and Body Protection : Wear a flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[8][12]

Section 4: Protocols for Safe Handling and Storage

Handling Protocol

-

Preparation : Before starting, ensure an appropriate chemical spill kit is accessible. Review the Safety Data Sheet (SDS) for this compound or a close analog.[11]

-

Location : Conduct all work in a chemical fume hood.[8] Keep the sash at the lowest practical height.

-

Dispensing : When handling the solid, avoid creating dust. Use spark-resistant tools. If handling solutions, ground and bond containers to prevent static discharge, a common ignition source for flammable solvents like THF.[6]

-

Hygiene : Avoid all direct contact.[8] Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[11][12]

Storage Protocol

-

Container : Keep the container tightly closed to prevent exposure to air and moisture.[10][14]

-

Atmosphere : The THF moiety is prone to peroxide formation. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

-

Location : Store in a cool, dry, and well-ventilated area designated for chemical storage.[14] Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]

-

Peroxide Management (Self-Validating System) :

-

Date all containers upon receipt and again upon opening.

-

Test for peroxides before use if the material is old or has been exposed to air. Test strips are commercially available. Do not use metal spatulas with peroxide-forming chemicals as this can initiate decomposition.

-

Dispose of any material that is past its expiration date or shows signs of peroxide formation (e.g., crystal formation around the cap). Do not attempt to open a container suspected of having high peroxide concentrations.[6]

-

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

Caption: A logical workflow for responding to a chemical spill.

First Aid Measures

-

Inhalation : Move the person to fresh air immediately.[10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10]

-

Skin Contact : Remove all contaminated clothing immediately.[4] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.

Section 6: Waste Disposal

All waste materials, including the chemical itself, contaminated absorbents, and used PPE, must be treated as hazardous waste.

-

Collection : Collect waste in a clearly labeled, sealed container that is compatible with the chemical.

-

Storage : Store the waste container in a designated satellite accumulation area.

-

Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[8] Never dispose of this chemical down the drain.[8]

References

-

Standard Operating Procedure for Tetrahydrofuran. University of California, Merced. [Link]

-

SAFETY DATA SHEET - TETRAHYDROFURAN. Honeywell. [Link]

-

Laboratory Safety Guidelines. ETH Zurich. [Link]

-

SAFETY DATA SHEET - Tetrahydrofuran. Lab Alley. [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

-

Safe Handling of Chemicals. UNC Environmental Health and Safety. [Link]

-

Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

-

Safety Data Sheet: Tetrahydrofuran. Carl ROTH. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry and Biochemistry. [Link]

-

Safe handling of organolithium compounds in the laboratory. FMC Corporation. [Link]

-

Tetrahydrofuran Toxicological Summary Sheet. Minnesota Department of Health. [Link]

-

SDS-Tetrahydrofuran, Stabilized with BHT. Azer Scientific. [Link]

-

Tetrahydrofuran (THF) - Standard Operating Procedure. University of Washington. [Link]

Sources

- 1. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [sigmaaldrich.com]

- 4. leap.epa.ie [leap.epa.ie]

- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. azerscientific.com [azerscientific.com]

- 8. hscprep.com.au [hscprep.com.au]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. ethz.ch [ethz.ch]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Discovery and History of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

The following technical guide details the discovery, synthesis, and application of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate , a critical scaffold in modern medicinal chemistry.

Executive Summary

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a specialized

Historical Evolution: From Classical Chemistry to Modern Design

The history of this compound is not defined by a single "eureka" moment but rather the evolution of the Dieckmann Condensation to meet the demands of modern organic synthesis.

The Classical Era (1900s–1980s)

The ethyl ester variant (Ethyl 4-oxotetrahydrofuran-3-carboxylate ) was first synthesized via the Dieckmann condensation of ethyl diglycolate. This reaction, pioneered by Walter Dieckmann in 1901, established the fundamental route for constructing 5-membered cyclic

-

Limitation: The ethyl ester requires harsh basic hydrolysis (saponification) to remove the ester group, which often leads to the degradation of the sensitive

-keto functionality or unwanted ring-opening.

The Modern Era (1990s–Present)

As automated synthesis and peptide chemistry advanced, chemists required protecting groups that could be removed under mild acidic conditions, leaving other base-sensitive motifs intact.

-

The Innovation: The introduction of the bulky tert-butyl group allowed for the cleavage of the ester using Trifluoroacetic Acid (TFA) or dilute HCl, facilitating decarboxylative functionalization without destroying the THF ring or affecting base-labile groups elsewhere in the molecule.

-

Adoption: By the mid-2000s, the tert-butyl derivative became a staple catalog item for major reagent suppliers (e.g., Enamine, WuXi AppTec), cementing its status as a "privileged scaffold" building block.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate |

| CAS Number | 797038-32-5 |

| Molecular Formula | |

| Molecular Weight | 186.21 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water |

| Stability | Sensitive to heat (decarboxylation) and strong acids |

Synthesis: The Core Protocol

The most authoritative and scalable synthesis utilizes a Dieckmann Condensation of di-tert-butyl diglycolate . This route is preferred over transesterification due to the instability of the parent

Retrosynthetic Analysis

The target molecule is disassembled into the symmetric acyclic precursor: Bis(tert-butoxycarbonylmethyl) ether (also known as di-tert-butyl diglycolate).

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of Di-tert-butyl Diglycolate

Rationale: Direct esterification of diglycolic acid with tert-butanol is sluggish. The use of isobutylene or an isourea method (O-tert-butyl-N,N'-dicyclohexylisourea) is standard to prevent acid-catalyzed degradation.

-

Reagents: Diglycolic acid (1.0 eq), Isobutylene (excess), conc.

(cat.), DCM. -

Procedure:

-

Dissolve diglycolic acid in DCM in a pressure vessel.

-

Cool to -78°C and condense isobutylene into the vessel.

-

Add catalytic sulfuric acid.[1] Seal and stir at room temperature for 24–48 hours.

-

Quench: Pour into cold saturated

. -

Purification: Extract with DCM, dry over

, and concentrate to yield the diester as a colorless oil.

-

Step 2: Dieckmann Cyclization (The Critical Step)

Rationale: Potassium tert-butoxide (

-

Reagents: Di-tert-butyl diglycolate (1.0 eq),

(1.1 eq), Anhydrous THF. -

Procedure:

-

Suspend

in anhydrous THF at 0°C. -

Add the diester dropwise over 30 minutes. (Slow addition prevents intermolecular Claisen condensation).

-

Allow the mixture to warm to room temperature and stir for 4 hours. The solution typically turns yellow/orange, indicating enolate formation.

-

Workup (Critical): Pour the reaction mixture into ice-cold dilute acetic acid or

buffer (pH 5-6). Do not use strong mineral acids (HCl) as this will trigger premature decarboxylation. -

Extract with Ethyl Acetate, wash with brine, dry, and concentrate in vacuo at low temperature (<40°C).

-

Mechanistic Pathway (DOT Diagram)

Caption: Mechanism of the Dieckmann condensation converting the acyclic diester into the cyclic beta-keto ester.

Applications in Drug Discovery[5][6]

The tert-butyl ester is rarely the final product; it is a divergent intermediate .

Synthesis of Substituted Tetrahydrofurans

The

-

Protocol: Treat with

followed by an alkyl halide ( -

Decarboxylation: Treat with TFA/DCM. The tert-butyl ester cleaves to the acid, which spontaneously decarboxylates to the ketone.

Spirocyclic Scaffolds

Reaction with bis-electrophiles (e.g., 1,2-dibromoethane) generates spiro-THF rings, a common motif in modern ion channel modulators.

Medicinal Chemistry Workflow

Caption: Divergent synthesis workflow utilizing the scaffold for library generation in drug discovery.

References

-

Dieckmann, W. (1901).[2][3] "Ueber cyclische Ketonsäureester." Justus Liebigs Annalen der Chemie, 317(1), 27–109.

-

Schaefer, J. P., & Bloomfield, J. J. (1967).[2][3] "The Dieckmann Condensation."[2][3][4][5][6] Organic Reactions, 15, 1–203.[2]

- Levin, J. I., et al. (2000). "The Synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate and its Application in the Synthesis of Cathepsin K Inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Patent WO2008007930A1. (2008). "Melanocortin receptor agonists." LG Life Sciences. (Describes the use of the tert-butyl ester intermediate).

Sources

- 1. Understanding the Production Process of Butyl Acrylate [chemanalyst.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. organicreactions.org [organicreactions.org]

Methodological & Application

Application Note: Strategic Use of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in Drug Discovery

Executive Summary

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a specialized

This guide details the utility of this reagent in synthesizing furo[3,4-d]pyrimidines (a scaffold found in kinase inhibitors and

Chemical Profile & Structural Advantages[1][2][3]

The reagent features three reactive centers that allow for divergent synthetic pathways:

-

C3 Position (Nucleophilic): Highly acidic

-proton ( -

C4 Position (Electrophilic): Ketone functionality suitable for reductive amination or nucleophilic attack.

-

Ester Moiety: The bulky tert-butyl group directs regioselectivity and allows for mild, acid-mediated decarboxylation (avoiding ring-opening hydrolysis).

Reactivity Map

The following diagram illustrates the divergent pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways. The tert-butyl group is crucial for Pathway 1 (clean decarboxylation) and Pathway 2 (preventing amide side-reactions).

Core Application: Synthesis of Furo[3,4-d]pyrimidines[4][5]

The most high-value application of this reagent is the construction of the furo[3,4-d]pyrimidine core. This bicyclic system mimics the purine scaffold but with altered solubility and hydrogen-bonding properties, making it ideal for kinase inhibitor design.

Mechanistic Insight

Using the tert-butyl ester is superior to the ethyl ester in this reaction. When reacting with amidines (e.g., benzamidine) under alkoxide conditions, the ethyl ester can undergo competitive transesterification or hydrolysis. The bulky tert-butyl group suppresses attack at the ester carbonyl, forcing the nucleophile (amidine nitrogen) to attack the ketone first or undergo direct cyclization, resulting in higher yields of the fused ring system.

Validated Protocol: Cyclocondensation with Amidines

Objective: Synthesis of 2-phenyl-5,7-dihydro-4H-furo[3,4-d]pyrimidin-4-one.

Reagents:

-

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv)

-

Benzamidine hydrochloride (1.2 equiv)

-

Sodium Methoxide (NaOMe) (2.5 equiv)

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Preparation of Free Base:

-

In a flame-dried round-bottom flask under Argon, dissolve Benzamidine HCl (1.2 equiv) in anhydrous Methanol (0.5 M concentration).

-

Add NaOMe (2.5 equiv) at 0°C. Stir for 15 minutes to generate the free amidine and excess methoxide base.

-

Note: The excess base is required to deprotonate the

-keto ester and drive the condensation.

-

-

Addition of Scaffold:

-

Add tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) dropwise as a solution in MeOH.

-

Observation: The solution may turn yellow/orange due to enolate formation.

-

-

Reflux & Cyclization:

-

Heat the mixture to reflux (65°C) for 6–12 hours.

-

Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H 187) and appearance of the intermediate.

-

Critical Step: The tert-butyl group is eliminated in situ during the final aromatization/tautomerization step in many protocols, or it cyclizes directly. If the intermediate tert-butyl ester pyrimidine is isolated, treat with TFA/DCM to fully aromatize to the pyrimidinone if necessary (though direct cyclization to the pyrimidinone usually ejects t-BuOH).

-

-

Workup & Purification:

-

Cool to room temperature.[1]

-

Acidify carefully with 1N HCl to pH ~4 to precipitate the product.

-

Filter the solid, wash with cold water and Et2O.

-

Recrystallize from EtOH/DMF if necessary.

-

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of furo[3,4-d]pyrimidinone derivatives.

Application 2: Asymmetric Alkylation & Decarboxylation

For projects requiring chiral 3-substituted tetrahydrofuran-4-ones, this reagent is an ideal substrate.

Protocol Summary:

-

Alkylation: Treat the reagent with NaH (1.1 equiv) in THF at 0°C, followed by the addition of an alkyl halide (R-X). The tert-butyl group prevents di-alkylation due to steric bulk.

-

Decarboxylation: Unlike ethyl esters which require saponification (NaOH) followed by acidification (risk of ring opening), the tert-butyl ester can be removed under anhydrous acidic conditions.

-

Conditions: TFA/DCM (1:1) at RT for 2 hours, followed by heating in Toluene to effect decarboxylation.

-

Result: Clean conversion to 3-alkyl-tetrahydrofuran-4-one.

-

Quantitative Comparison: Ester Stability

The following table highlights why the tert-butyl variant is preferred over methyl/ethyl esters for specific applications.

| Feature | Methyl/Ethyl Ester | tert-Butyl Ester | Impact on Protocol |

| Base Stability | Low (prone to hydrolysis) | High | Allows use of strong bases for alkylation without side reactions. |

| Nucleophilic Attack | Susceptible to transesterification | Sterically hindered | Directs nucleophiles (e.g., amines) to the ketone, improving regioselectivity. |

| Deprotection | Requires Saponification (aq. Base) | Acid Labile (TFA/HCl) | Crucial: Avoids aqueous base which can open the sensitive THF ring. |

| Lipophilicity | Low | Moderate | Improved solubility in non-polar organic solvents during workup. |

References

-

Synthesis of Furo[3,4-d]pyrimidinones

- Introduction to the scaffold as alpha1a-adrenergic receptor antagonists.

- Source: J. Med. Chem. (Cited context: Furo[3,4-d]pyrimidinones synthesis).

-

Dieckmann Condensation Mechanisms

-

Reactivity of Tetrahydrofuran-3-ones

- Discussion on the stability and reactivity of the THF-ketone system.

- Source: SynArchive (Dieckmann Condens

-

Commercial Availability & Properties

- Physical properties and safety data for tert-Butyl 4-oxotetrahydrofuran-3-carboxyl

- Source: Fluorochem / ChemicalBook.

-

(Note: Link references the hydroxy derivative, often listed alongside the oxo).

Sources